2-(2-Pyridyl)-2-methylpropanal
CAS No.: 23649-43-6
Cat. No.: VC8463390
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23649-43-6 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 2-methyl-2-pyridin-2-ylpropanal |
| Standard InChI | InChI=1S/C9H11NO/c1-9(2,7-11)8-5-3-4-6-10-8/h3-7H,1-2H3 |
| Standard InChI Key | WWQGSIYNKDYZKM-UHFFFAOYSA-N |
| SMILES | CC(C)(C=O)C1=CC=CC=N1 |
| Canonical SMILES | CC(C)(C=O)C1=CC=CC=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-(2-Pyridyl)-2-methylpropanal (IUPAC name: 3-pyridin-2-yl-2-methylpropanal) consists of:
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A pyridine ring substituted at the 2-position.
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A branched carbon chain with a methyl group and an aldehyde functional group.
Its molecular formula is , with a molar mass of 149.19 g/mol. The aldehyde group () and pyridyl nitrogen enable participation in coordination chemistry and nucleophilic reactions .
Physicochemical Properties
While experimental data for this specific compound is sparse, analogous aldehydes such as 2-methylpropanal (isobutylaldehyde) exhibit:
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Solubility: Miscible with polar solvents (e.g., ethanol, tetrahydrofuran) .
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Reactivity: Susceptibility to oxidation and nucleophilic addition .
Synthesis and Industrial Production
Reduction of Ester Precursors
A patent (WO2015035541A1) outlines a method for synthesizing structurally related alcohols via borohydride/metal salt reduction . While the patent focuses on 2-(4-ethoxyphenyl)-2-methylpropanol, the methodology can be extrapolated to 2-(2-pyridyl)-2-methylpropanal:
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Ester Substrate: Start with 2-(2-pyridyl)-2-methylpropionate.
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Reduction System: Use potassium borohydride () and lithium chloride () in ethanol.
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Reaction Conditions: Reflux at 60°C for 2–3 hours, followed by acid quenching .
Table 1: Comparative Synthesis Parameters for Branched Aldehydes
| Parameter | 2-(4-Ethoxyphenyl)-2-methylpropanol | Hypothesized 2-(2-Pyridyl)-2-methylpropanal |
|---|---|---|
| Reducing Agent | ||
| Solvent | Ethanol | Ethanol/Tetrahydrofuran |
| Temperature | 30–60°C | 50–70°C |
| Yield | >80% | ~75% (estimated) |
Challenges in Stabilization
The pyridylmethyl group in related ligands is prone to oxidative degradation via C–H bond cleavage, as observed in Fe(N2Py2) complexes . Deuterating the methylene positions (e.g., ) enhances stability by slowing H-abstraction kinetics .
Applications in Catalytic Oxidation
Role in Iron-Based Catalysts
2-(2-Pyridyl)-2-methylpropanal may serve as a ligand precursor in non-heme iron catalysts. Studies on Fe(N2Py2) systems reveal:
Table 2: Impact of Deuteration on Catalyst Lifetime
| Ligand Type | Relative Lifetime (vs. Non-Deuterated) | Substrate Conversion Improvement |
|---|---|---|
| Flexible N2Py2-D4 | 2.5× | 35% |
| Rigid N2Py2-D4 | 1.8× | 20% |
Mechanistic Insights
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Oxidation Selectivity: The aldehyde group directs electrophilic attack, while the pyridyl nitrogen stabilizes metal centers via chelation .
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Kinetic Isotope Effect (KIE): Deuteration reduces decomposition rates by , extending catalyst utility .
Stability Enhancements and Future Directions
Deuterium Labeling Strategies
Deuterating the 2-pyridylmethylene positions () in analogous ligands reduces radical-mediated degradation, improving:
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Catalyst Longevity: 2.5× longer half-life in /AcOH systems .
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Product Yields: Epoxidation yields increase from 45% to 62% in model substrates .
Computational Modeling Needs
Future studies should prioritize:
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DFT Calculations: To map transition states in aldehyde oxidation.
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Structure-Activity Relationships: Correlating ligand flexibility with deuteration efficacy.
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